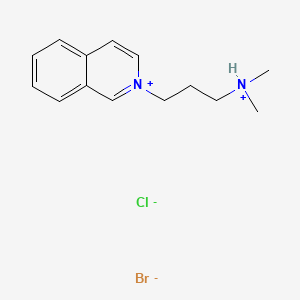
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is a quaternary ammonium compound. It is known for its unique structure, which includes an isoquinoline ring system and a dimethylamino propyl side chain. This compound is often used in various chemical and biological research applications due to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride typically involves the quaternization of isoquinoline with 3-(dimethylamino)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Secondary amines.
Substitution: Various substituted isoquinolinium derivatives.
科学研究应用
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of neurotransmitter systems and ion channel function.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Isoquinoline Derivatives: Including papaverine and berberine.
Uniqueness
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is unique due to its combination of an isoquinoline ring and a dimethylamino propyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
CAS 编号 |
64059-45-6 |
|---|---|
分子式 |
C14H20BrClN2 |
分子量 |
331.68 g/mol |
IUPAC 名称 |
3-isoquinolin-2-ium-2-ylpropyl(dimethyl)azanium;bromide;chloride |
InChI |
InChI=1S/C14H19N2.BrH.ClH/c1-15(2)9-5-10-16-11-8-13-6-3-4-7-14(13)12-16;;/h3-4,6-8,11-12H,5,9-10H2,1-2H3;2*1H/q+1;;/p-1 |
InChI 键 |
OIMCRYGRGHXRHC-UHFFFAOYSA-M |
规范 SMILES |
C[NH+](C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


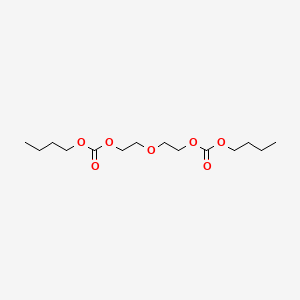



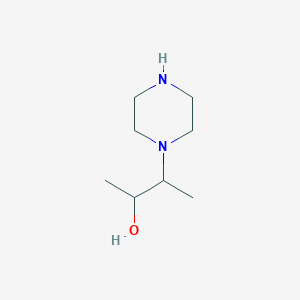
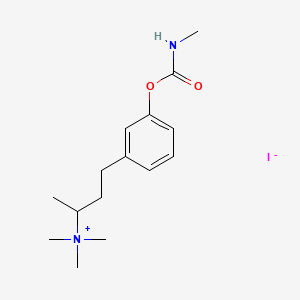
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
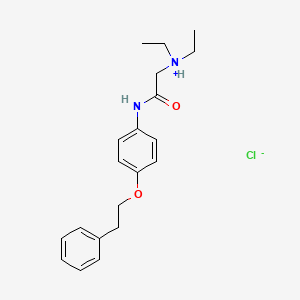
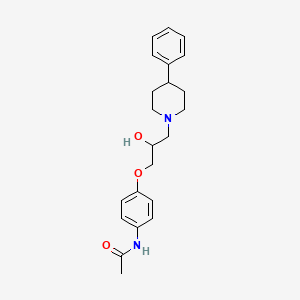
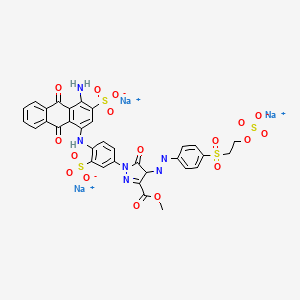
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
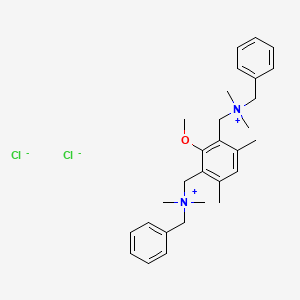
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
